4-Nitrosophenol

Overview

Description

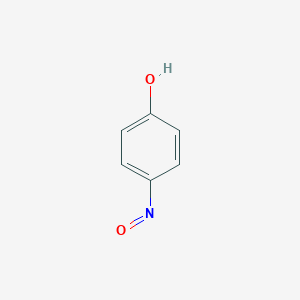

4-Nitrosophenol (CAS 104-91-6) is a nitroso-substituted phenolic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol. It exists as a resonance-stabilized aromatic compound due to the electron-donating hydroxyl (-OH) and electron-withdrawing nitroso (-NO) groups in the para position . Its low water solubility (<0.1 g/100 mL at 21°C) and melting point (132–144°C) reflect its polar yet stable structure .

This compound is a key intermediate in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a model reaction for evaluating nanoparticle catalysts . It also forms during peroxynitrite-mediated nitrosation of phenol in biological systems and participates in chemosensor mechanisms via redox cycling . Its detection in commercial beers and malts highlights its environmental relevance as a nitrite-related byproduct .

Preparation Methods

Continuous Nitrosation Using Sodium Nitrite and Mineral Acids

Reaction Mechanism and Stoichiometry

The industrial synthesis of 4-nitrosophenol, as described in US3320324A , involves the continuous reaction of phenol with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a mineral acid (H₂SO₄ or HCl) . The stoichiometric ratio of reagents is critical, with optimal molar proportions of NaNO₂:phenol:acid ranging from 1.2:1.0:1.2 to 1.4:1.0:1.4. The reaction proceeds via electrophilic aromatic substitution, where the nitroso group (–NO) replaces a hydrogen atom at the para position of phenol.

Process Optimization

Key parameters for maximizing yield and minimizing tar formation include:

-

Temperature : Maintained at 0–15°C to suppress side reactions (e.g., oxidation or over-nitrosation) .

-

pH Control : Adjusted to 1.5–3.0 using recycled mother liquor saturated with sodium sulfate or chloride, which reduces this compound solubility and promotes crystallization .

-

Agitation : High-speed mixing ensures homogeneous reagent distribution, preventing localized excesses of acid or nitrite.

Table 1: Representative Reaction Conditions from US3320324A

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| pH | 1.5–3.0 |

| NaNO₂:phenol:H₂SO₄ ratio | 1.35:1.0:1.35 |

| Yield | 85–90% |

The continuous process achieves a steady-state slurry density of <10% crystalline this compound, enabling efficient filtration and mother liquor recycling .

Gas-Phase Nitrosation with Dinitrogen Trioxide (N₂O₃)

Synthesis of N₂O₃

EP2975018A1 details a novel method where phenol is nitrosated using pre-formed N₂O₃, synthesized via the continuous reaction of nitric oxide (NO) and oxygen (O₂) in a tubular flow reactor at −50°C to 0°C . The exothermic reaction (2NO + O₂ → 2NO₂; NO + NO₂ ⇌ N₂O₃) favors N₂O₃ formation at low temperatures, which is liquefied and reacted with phenol.

Advantages Over Traditional Methods

-

Reduced Byproducts : Direct use of N₂O₃ eliminates competing nitration pathways associated with HNO₃ or HNO₂.

-

Scalability : Continuous gas-phase synthesis avoids batch inconsistencies and enables large-scale production.

Table 2: Operational Parameters for N₂O₃ Synthesis

| Parameter | Value |

|---|---|

| Reactor Temperature | −50°C to 0°C |

| NO:O₂ Molar Ratio | 2:1 |

| Residence Time | 10–30 seconds |

| Parameter | Value |

|---|---|

| Rate Constant (k₁) | 0.12 min⁻¹ |

| Rate Constant (k₂) | 0.03 min⁻¹ |

| Activation Energy | 45 kJ/mol |

While this method is less common for this compound synthesis, it highlights the compound’s role in catalytic studies .

Comparative Analysis of Methods

Yield and Purity

-

Continuous Nitrosation : Achieves 85–90% yield with high purity (>95%) due to controlled crystallization .

-

N₂O₃ Method : Yields exceed 90% but require specialized equipment for gas handling .

-

Nitration-Reduction : Lower efficiency (<70%) due to multi-step synthesis .

Industrial Applicability

The sodium nitrite method remains dominant for its cost-effectiveness and simplicity, whereas the N₂O₃ approach is favored in high-purity applications despite higher capital costs.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosophenol undergoes various chemical reactions, including:

Reduction: The nitroso group can be reduced to an amino group, forming 4-aminophenol.

Oxidation: The compound can be oxidized to form quinone derivatives.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3) for halogenation.

Major Products:

Reduction: 4-Aminophenol.

Oxidation: Quinone derivatives.

Substitution: Halogenated or sulfonated phenols.

Scientific Research Applications

Environmental Applications

1.1 Detection and Toxicity Studies

4-Nitrosophenol is often utilized as a model toxic compound in environmental studies. Research has shown its acute toxicity to aquatic organisms, making it a critical substance for toxicity assessments in water quality monitoring. For instance, a study highlighted the use of multi-stage microbial fuel cells (MFCs) to detect and quantify 4-nitrophenol in wastewater, demonstrating its effectiveness as a sensor for toxic pollutants .

Table 1: Toxicity Levels of this compound

| Concentration (mg/L) | Recovery Rate (%) | Observations |

|---|---|---|

| 75 | 43.2 | Initial concentration noted |

| 150 | 28.5 | Acute toxicity observed |

| 300 | 76.4 | Significant degradation noted |

| 500 | 228.5 | Formation of brown precipitate |

1.2 Biodegradation Studies

The biodegradation of 4-nitrophenol has been extensively studied to understand its environmental impact and the mechanisms involved in its transformation. In anaerobic environments, it has been observed that 4-nitrophenol can be reduced to 4-aminophenol, which may further undergo polymerization processes . This transformation is crucial for developing bioremediation strategies.

Catalytic Applications

2.1 Catalytic Reduction

This compound is frequently involved in catalytic reduction processes aimed at detoxifying wastewater containing this compound. Recent studies have focused on using platinum-based catalysts for the efficient reduction of 4-nitrophenol to less harmful substances like 4-aminophenol. For example, a hybrid catalyst composed of platinum nanoparticles supported on layered double hydroxides has demonstrated high catalytic activity and stability during multiple reuse cycles .

Table 2: Catalytic Activity of Different Catalysts on 4-Nitrophenol Reduction

| Catalyst Type | Initial Concentration (mg/L) | Reduction Rate (%) | Stability (Reuses) |

|---|---|---|---|

| Pt@Co-Al LDH Hybrid | 100 | >95 | Up to 5 |

| Traditional Platinum | 100 | ~85 | Up to 3 |

Chemical Synthesis Applications

3.1 Synthetic Pathways

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various chemical compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for producing dyes and pharmaceuticals. Studies have explored the photochemical transformations of phenolic compounds, including nitrosophenols, which can lead to novel synthetic routes for complex molecules .

3.2 Polymerization Processes

The polymerization of derivatives from 4-nitrophenol is another significant application, particularly in creating materials with specific functionalities. The transformation of 4-nitrophenol into polymers under aerobic conditions has been documented, indicating its potential use in material science .

Case Studies and Research Findings

Several studies have underscored the importance of understanding the behavior and applications of this compound:

- A study conducted by Gurevich et al. (1993) demonstrated the reduction of 4-nitrophenol to its amine counterpart under anaerobic conditions, highlighting its biodegradability potential .

- Research on catalytic methods has shown that using NaBH₄ as a reducing agent can significantly enhance the efficiency of converting 4-nitrophenol into less toxic products .

- Investigations into the chemical bleaching processes involving hydroxyl radicals revealed that pH levels significantly influence the degradation pathways and product yields from 4-nitrophenol .

Mechanism of Action

The mechanism of action of 4-nitrosophenol involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The nitroso group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The formation of metal-nitrosophenolato complexes is a key aspect of its mechanism, affecting its stability and solubility .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Acidity: this compound is more acidic than 4-nitrophenol due to resonance stabilization of the conjugate base by the nitroso group .

- Stability: Unlike nitrosobenzene, this compound resists tautomerization to quinone oxime under ambient conditions .

Reactivity and Reaction Pathways

- Reduction Behavior: In the catalytic reduction of 4-nitrophenol, this compound forms transiently but rapidly converts to 4-aminophenol . This contrasts with nitrosobenzene, which requires harsher conditions for reduction . Dissolved oxygen accelerates this compound degradation in nanoparticle-catalyzed reactions .

- Nitrosation vs. Nitration: this compound forms via peroxynitrite-mediated nitrosation of phenol, favored at pH >8 . In contrast, 4-nitrophenol arises from nitration, which dominates at lower pH . CO₂ modulates nitrosation yields, enhancing this compound formation at low concentrations but inhibiting it at high levels .

- Thiol Interactions: this compound reacts with glutathione (GSH) to form sulfenamides and DNA adducts, unlike nitrosoarenes with electron-withdrawing groups (e.g., 4-nitrosoacetophenone), which yield detoxified hydroxylamines .

Biological Activity

4-Nitrosophenol (4-NP) is a compound of significant interest due to its biological activity and environmental impact. This article explores its biological effects, metabolic pathways, toxicity, and applications in various fields, supported by case studies and research findings.

This compound is an aromatic compound characterized by a nitro group () attached to a phenolic structure. Its molecular formula is , and it has a molecular weight of approximately 139.11 g/mol. The compound exhibits both hydrophilic and lipophilic properties, influencing its behavior in biological systems.

Metabolism and Toxicokinetics

Upon exposure, this compound is rapidly absorbed and distributed throughout the body, primarily accumulating in the gastrointestinal tract, liver, kidneys, and plasma. Studies indicate that after oral exposure, the levels of this compound decrease significantly within 24 hours due to effective metabolic processes.

Metabolic Pathways:

- Phase I Reactions: The compound undergoes oxidation via cytochrome P450 enzymes, leading to the formation of metabolites such as 4-nitrocatechol and 4-aminophenol.

- Phase II Reactions: These metabolites are further conjugated with glucuronic acid or sulfate for excretion. Approximately 60-80% of the administered dose is excreted as glucuronides .

Table 1: Metabolism of this compound

| Metabolic Reaction | Product | Enzyme Involved |

|---|---|---|

| Oxidation | 4-Nitrocatechol | Cytochrome P450 |

| Reduction | 4-Aminophenol | Cytochrome P450 |

| Conjugation | Glucuronides | UDP-glucuronyltransferase |

| Conjugation | Sulfates | Sulfotransferase |

Toxicological Profile

The toxicity of this compound has been extensively studied. It exhibits cytotoxic effects on various cell lines and can induce oxidative stress. The compound has been shown to affect cellular functions by generating reactive oxygen species (ROS), leading to cell apoptosis.

Case Study: Acute Toxicity Testing

In a study evaluating the acute toxicity of this compound using a multi-stage microbial fuel cell (MFC), researchers observed a significant decrease in current output when exposed to varying concentrations of the compound. This decrease was attributed to the toxic effects on microbial communities within the MFC, highlighting its potential impact on environmental microbial ecosystems .

Environmental Impact

This compound is also recognized as a model compound for studying biodegradation processes. It has been used in various tests to evaluate the efficiency of microbial degradation under different environmental conditions. Research indicates that under aerobic conditions, the half-life of this compound ranges from one to three days, while it can extend up to 14 days under anaerobic conditions .

Table 2: Biodegradation Characteristics

| Condition | Half-life (Days) |

|---|---|

| Aerobic | 1 - 3 |

| Anaerobic | Up to 14 |

Applications in Research

Due to its biological activity, this compound is utilized in various research fields:

- Biodegradation Studies: It serves as a benchmark for assessing microbial degradation capabilities.

- Toxicity Sensors: Researchers have developed sensors based on MFC technology to detect levels of this compound in wastewater treatment systems .

- Photocatalytic Degradation: Studies have explored its degradation using photocatalysts like TiO2 under UV light exposure .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing and isolating pure 4-nitrosophenol, and how can isomer separation be optimized?

- Methodological Answer : this compound often forms isomeric mixtures (e.g., 2-nitrosophenol and this compound). Selective separation can be achieved using organic solvents like ethyl acetate or dichloromethane, which preferentially dissolve 2-nitrosophenol, leaving this compound as a residue . Purity validation requires HPLC or GC-MS with nitroso-specific detectors.

Q. How can this compound be reliably identified and quantified in complex reaction mixtures?

- Methodological Answer : Electrochemical methods, such as cyclic voltammetry (CV), are effective. The redox pair of 4-hydroxyaminophenol (Ep<sup>a</sup> = 0.23 V) and this compound (Ep<sup>c</sup> = 0.07 V) provides distinct peaks for quantification . UV-vis spectroscopy at λmax ≈ 300–350 nm can also track its formation in catalytic reductions .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as an intermediate in catalytic reduction of 4-nitrophenol?

- Methodological Answer : In nanoparticle-catalyzed reductions (e.g., Ag, Au), 4-nitrophenol undergoes a 4-electron reduction to 4-hydroxyaminophenol, followed by a reversible 2-electron redox process with this compound . Oxygen sensitivity must be controlled, as this compound re-oxidizes to 4-nitrophenol, causing induction delays . Kinetic studies (pseudo-first-order models) and in situ FTIR are recommended to track intermediates.

Q. How does this compound participate in peroxynitrite-mediated nitration and hydroxylation of aromatic compounds?

- Methodological Answer : In reactions with peroxynitrite (ONOO<sup>−</sup>), this compound forms via phenol nitrosation by secondary intermediates like O=N-OO-CO2<sup>−</sup>. Hydroxylation is mediated by ONOOH* radicals, while nitration involves CO3<sup>•−</sup> radicals. Adjusting pH (7.4–8.5) and using carbonate buffers can modulate yields . HPLC with diode-array detection is critical for resolving nitrosophenol from nitrophenol byproducts.

Q. What redox pathways dominate the photocatalytic degradation of this compound, and how does oxygen influence its stability?

- Methodological Answer : On TiO2 or WO3 photocatalysts, this compound undergoes reductive pathways (e.g., to phenylhydroxylamine) even under aerobic conditions. Oxygen paradoxically slows degradation by competing with surface-bound intermediates for photogenerated electrons. Time-resolved mass spectrometry and EPR spin-trapping (e.g., using DMPO) are recommended to study radical intermediates .

Q. How do enzymatic systems like alcohol dehydrogenase (ADH) influence the toxicity of this compound?

- Methodological Answer : ADH-deficient models reveal that NAD(P)H:quinone oxidoreductase (NQO1) primarily reduces this compound to hydroxylamine derivatives, which are toxic. In vitro assays using liver microsomes and dicumarol (NQO1 inhibitor) can dissect metabolic pathways. LC-MS/MS is essential for quantifying hydroxylamine adducts in cellular models .

Q. Contradictions and Open Challenges

- Oxygen's Dual Role : While oxygen typically accelerates photocatalytic degradation of organics, it retards this compound degradation by diverting electrons from reductive pathways .

- Intermediate Stability : Conflicting reports exist on whether this compound or 4-hydroxyaminophenol is the dominant intermediate in catalytic reductions; this depends on nanoparticle composition and solvent pH .

Properties

IUPAC Name |

4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTCPNFNKICNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

823-87-0 (hydrochloride salt) | |

| Record name | 4-Nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025991, DTXSID0075287 | |

| Record name | 4-Nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline] | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROSOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | 4-Nitrosophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS | |

CAS No. |

104-91-6; 637-62-7, 104-91-6, 637-62-7 | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-hydroxyimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinone monooxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROSOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55EB58H2UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROSOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 to 291 °F (decomposes) (NTP, 1992) | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.